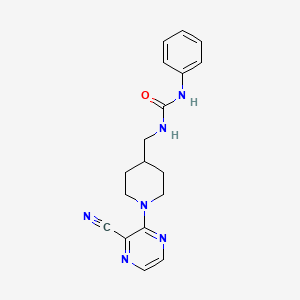
3-(2,4-Dimethylpyrazol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylpyrazol-3-yl)propanoic acid, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyrazole derivative that has been found to have various applications in the field of biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylpyrazol-3-yl)propanoic acid has been found to have various scientific research applications. One of the primary uses of this compound is as an inhibitor of the enzyme pyruvate carboxylase. This enzyme is involved in the process of gluconeogenesis, and the inhibition of this enzyme can have significant implications in the treatment of metabolic disorders such as type 2 diabetes. This compound has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Wirkmechanismus
3-(2,4-Dimethylpyrazol-3-yl)propanoic acid works by inhibiting the enzyme pyruvate carboxylase. This enzyme is involved in the process of gluconeogenesis, which is the production of glucose from non-carbohydrate sources such as amino acids and fatty acids. By inhibiting this enzyme, this compound reduces the production of glucose, which can be beneficial in the treatment of metabolic disorders such as type 2 diabetes.
Biochemical and Physiological Effects:
The inhibition of pyruvate carboxylase by this compound has various biochemical and physiological effects. One of the primary effects is the reduction in the production of glucose. This can lead to decreased blood glucose levels and improved insulin sensitivity. This compound has also been found to have anticonvulsant properties, which can be attributed to its ability to modulate the activity of GABA receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2,4-Dimethylpyrazol-3-yl)propanoic acid in lab experiments is its relatively simple synthesis method. This allows for easy production of the compound in a laboratory setting. This compound also has a well-defined mechanism of action, making it a useful tool for studying the role of pyruvate carboxylase in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound have been found to cause liver damage in animal studies, highlighting the need for caution when using this compound in lab experiments.
Zukünftige Richtungen
For the use of 3-(2,4-Dimethylpyrazol-3-yl)propanoic acid in scientific research include the development of therapies for metabolic disorders and further exploration of its role in physiological processes.
Synthesemethoden
The synthesis of 3-(2,4-Dimethylpyrazol-3-yl)propanoic acid involves the reaction of 2,4-dimethyl-3-pyrazolecarboxylic acid with acrylonitrile in the presence of a catalyst. This reaction yields 3-(2,4-Dimethylpyrazol-3-yl)propanonitrile, which is then hydrolyzed to produce this compound. The synthesis method of this compound is relatively simple and can be performed in a laboratory setting.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylpyrazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-9-10(2)7(6)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQWYZHMHHHKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)

![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)
![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)
